molecular formula C15H20ClN5O2S B2992112 6-ethyl-2-(1-methyl-1H-pyrazole-5-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1184983-02-5

6-ethyl-2-(1-methyl-1H-pyrazole-5-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

Cat. No. B2992112
CAS RN: 1184983-02-5
M. Wt: 369.87
InChI Key: PSXPMTLFOUZWNL-UHFFFAOYSA-N
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Description

Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .


Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .


Molecular Structure Analysis

Pyrazole refers to both an unsaturated parent chemical and a family of simple aromatic ring organic compounds of the heterocyclic diazole series, which are distinguished by a 5-member ring structure made up of two nitrogen atoms in the neighboring position and three carbon atoms in the central position .


Chemical Reactions Analysis

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .

Scientific Research Applications

Synthetic Methodologies and Heterocyclic Compound Development

  • Ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates were converted into various heterocyclic derivatives, demonstrating the versatility of similar compounds in synthesizing polyazanaphthalenes and related systems (Harb et al., 1989).
  • Novel pyrido and thieno pyrimidines were synthesized from ethyl 4-aryl-3-cyano-6-methyl-2-thioxo-1,2-dihydropyridine-5-carbonylates, showcasing the utility in creating fused systems with potential biological activities (Bakhite et al., 2005).
  • Pyrazolopyrimidines derivatives were synthesized for their potential as anticancer and anti-5-lipoxygenase agents, highlighting the therapeutic application of such compounds (Rahmouni et al., 2016).

Heterocyclic Compounds in Drug Discovery

  • The preparation of oxadiazole derivatives containing pyranopyridine moieties and their expected hypertensive activity were explored, indicating the role of heterocyclic compounds in drug discovery (Kumar & Mashelker, 2007).
  • Synthesis of thiazolopyrimidines and related compounds demonstrated the potential of such structures in developing new chemical entities with specific biological properties (Sherif et al., 1993).

Advanced Synthesis Techniques and Applications

  • Phosphine-catalyzed annulation methods were employed to create tetrahydropyridines, exemplifying advanced synthetic techniques for constructing complex heterocycles (Zhu et al., 2003).
  • Synthesis and antimicrobial activity studies of thio-substituted ethyl nicotinate and thieno[2,3-b]pyridine derivatives showcased the incorporation of heterocycles in antimicrobial agents (Gad-Elkareem et al., 2011).

Future Directions

Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The goal of current research is to discuss the developments in synthetic techniques and biological activity related to pyrazole derivatives .

properties

IUPAC Name

6-ethyl-2-[(2-methylpyrazole-3-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O2S.ClH/c1-3-20-7-5-9-11(8-20)23-15(12(9)13(16)21)18-14(22)10-4-6-17-19(10)2;/h4,6H,3,5,7-8H2,1-2H3,(H2,16,21)(H,18,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSXPMTLFOUZWNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=NN3C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-ethyl-2-(1-methyl-1H-pyrazole-5-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

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